2-nitrophenyl (4-bromophenoxy)acetate
Description
Properties
IUPAC Name |
(2-nitrophenyl) 2-(4-bromophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO5/c15-10-5-7-11(8-6-10)20-9-14(17)21-13-4-2-1-3-12(13)16(18)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQJEAJCJOKYQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Effects
Key Observations :
Key Observations :
- Antimicrobial Potential: Bromine and nitro groups synergistically enhance activity against Gram-positive bacteria, as seen in analogs like methyl 2-(methoxyimino)acetate .
- Enzyme Assay Utility : Para-nitro analogs (e.g., 4-nitrophenyl bromoacetate) are preferred in kinetic studies due to rapid hydrolysis, whereas ortho-nitro derivatives may serve as slow-release substrates .
Hydrolysis and Stability
Key Observations :
- Steric Hindrance: The 4-bromophenoxy group in the target compound likely reduces hydrolysis rates compared to simpler esters like 4-nitrophenyl acetate .
- Aminolysis Selectivity: Ortho-nitro esters exhibit higher selectivity in cross-linking reactions, as demonstrated in thiophosphoryl analogs .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-nitrophenyl (4-bromophenoxy)acetate?
- Methodological Answer : Synthesis optimization requires careful selection of intermediates and reaction conditions. For example, tert-butyl bromophenoxy acetate derivatives (e.g., tert-butyl 2-(4-bromophenoxy)acetate) can serve as precursors, where bromomethyl or nitro groups are introduced via nucleophilic substitution or esterification . Reaction parameters such as temperature (e.g., 60–80°C for ester coupling), solvent polarity (e.g., THF or DMF for solubility), and catalyst choice (e.g., DMAP for acyl transfer) significantly impact yield. Parallel monitoring via TLC or HPLC ensures intermediate purity .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : The ester C=O stretch (1754–1780 cm⁻¹) and nitro group vibrations (asymmetric: 1524–1544 cm⁻¹; symmetric: 1346–1358 cm⁻¹) confirm functional groups .
- NMR : ¹H/¹³C NMR resolves aromatic protons (δ 7.2–8.5 ppm for bromophenyl/nitrophenyl) and acetate methyl/methylene signals (δ 2.1–4.3 ppm).
- XRD : Single-crystal X-ray diffraction (e.g., using SHELXTL) provides bond angles and dihedral angles between aromatic rings (e.g., 50.88° observed in related bromophenyl-acetamide derivatives) .
Q. How can solubility and stability challenges be addressed during experimental workflows?
- Methodological Answer : Solubility in polar aprotic solvents (e.g., ethanol, DMSO) is typical for nitrophenyl esters, but stability under acidic/basic conditions must be tested. For hydrolysis-prone esters, storage at –20°C in inert atmospheres and avoidance of aqueous buffers at high pH are recommended. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can predict degradation pathways .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : High-resolution X-ray diffraction (e.g., Bruker SMART APEX CCD) with SHELXL refinement enables precise determination of molecular packing and hydrogen-bonding networks. For example, N—H⋯O and C—H⋯π interactions in bromophenyl-acetamide derivatives form 1D chains, influencing crystallinity . Data collection at 291 K with multi-scan absorption correction (SADABS) ensures accuracy, while R-factors <0.06 validate refinement quality .
Q. What mechanistic insights guide the compound’s potential enzyme inhibition activity?
- Methodological Answer : Competitive inhibition assays (e.g., using 4-nitrophenyl bromoacetate analogs) reveal binding affinity to enzyme active sites. Kinetic studies (Km/Vmax shifts) and molecular docking (e.g., AutoDock Vina) model interactions between the bromophenoxy moiety and catalytic residues. Fluorescence quenching or SPR can quantify binding constants (Kd) .
Q. How can computational modeling predict reactivity and regioselectivity in downstream derivatization?
- Methodological Answer : DFT calculations (e.g., Gaussian 09) assess electronic effects of substituents. For nitrophenyl esters, the nitro group’s electron-withdrawing nature directs electrophilic attacks to the bromophenoxy ring’s para position. Solvent-phase simulations (e.g., CPCM model) predict reaction pathways for amidation or Suzuki coupling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
